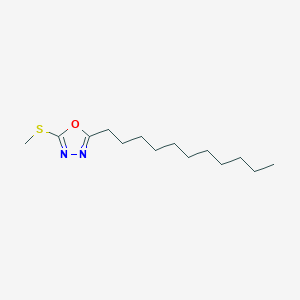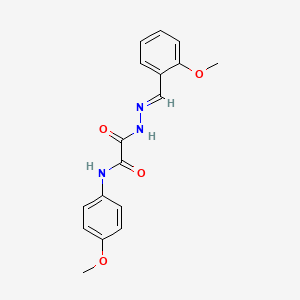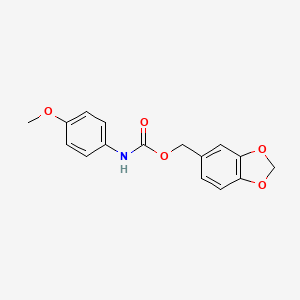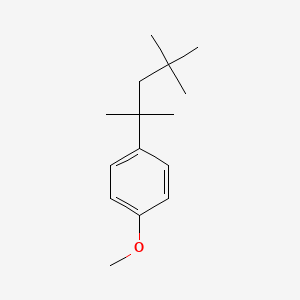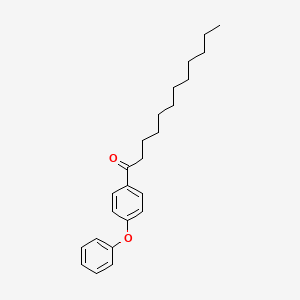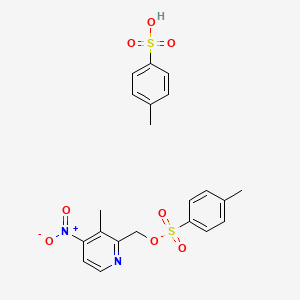
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C21H22N2O8S2 It is characterized by the presence of a pyridine ring substituted with methyl and nitro groups, and a benzenesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate typically involves the reaction of (3-Methyl-4-nitro-2-pyridinyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of (3-Methyl-4-nitro-2-pyridinyl)methyl derivatives.
Reduction: Formation of (3-Methyl-4-amino-2-pyridinyl)methyl 4-methylbenzenesulfonate.
Oxidation: Formation of (3-Carboxy-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate.
Aplicaciones Científicas De Investigación
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonate ester can act as a leaving group in nucleophilic substitution reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3-Methyl-4-nitro-2-pyridinyl)methanol: Similar structure but lacks the sulfonate ester group.
(4-Chloro-3-methyl-2-pyridinyl)methanol: Contains a chloro group instead of a nitro group.
(3-Methyl-4-nitro-2-pyridinyl)methyl methanesulfonate: Similar structure but with a methanesulfonate ester instead of a benzenesulfonate ester.
Uniqueness
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonate ester groups allows for a diverse range of chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
882864-45-1 |
|---|---|
Fórmula molecular |
C21H22N2O8S2 |
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;(3-methyl-4-nitropyridin-2-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14N2O5S.C7H8O3S/c1-10-3-5-12(6-4-10)22(19,20)21-9-13-11(2)14(16(17)18)7-8-15-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,9H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
SOLCJEVVQNEYOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC=CC(=C2C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)




